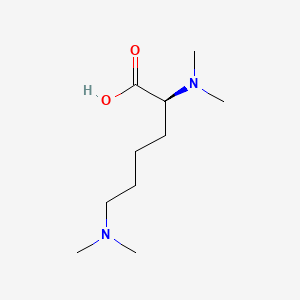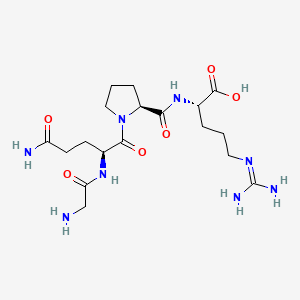
Tris(3,5-Dimethylphenyl)phosphin
Übersicht
Beschreibung
Tris(3,5-dimethylphenyl)phosphine (TDMPP) is a type of organophosphorus compound, which is a highly versatile and widely used reagent in organic and inorganic chemistry. TDMPP is a colorless liquid and is soluble in various organic solvents. It is a non-toxic, non-flammable, and non-corrosive compound, making it an ideal reagent for a variety of chemical applications. TDMPP has been used in a wide range of scientific research applications, including synthesis, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Ligand in der Katalyse
Tris(3,5-Dimethylphenyl)phosphin kann als Ligand in verschiedenen Arten von katalytischen Reaktionen wirken. Es kann in mehreren Arten von Kupplungsreaktionen verwendet werden, darunter die Buchwald-Hartwig-Kreuzkupplung, die Hiyama-Kupplung, die Sonogashira-Kupplung, die Suzuki-Miyaura-Kupplung, die Heck-Reaktion, die Stille-Kupplung und die Negishi-Kupplung .
Kinetische Auflösung sekundärer Alkohole
Diese Verbindung kann zur kinetischen Auflösung von donorfunktionalisierten sekundären Alkoholen mittels Cu-H-katalysierter stereoselektiver Silylierung verwendet werden . Dieser Prozess beinhaltet die dehydrogenative Si-O-Kupplung mit Si-stereogenen Silanen .
Vergleichende Studien in der asymmetrischen Katalyse
This compound kann für vergleichende Studien zur konformativen Starrheit von siliziumstereogenen Silanen in der asymmetrischen Katalyse verwendet werden . Dies kann Forschern helfen, die Auswirkungen der Ligandenstruktur auf die Ergebnisse asymmetrischer Reaktionen zu verstehen.
Wirkmechanismus
Target of Action
Tris(3,5-dimethylphenyl)phosphine, a type of tertiary phosphine, is primarily used as a ligand in various chemical reactions . The primary targets of Tris(3,5-dimethylphenyl)phosphine are the reactant molecules in these chemical reactions .
Mode of Action
Tris(3,5-dimethylphenyl)phosphine interacts with its targets by acting as a ligand, forming complexes with a variety of metal centers . This interaction results in changes to the reactant molecules, facilitating the desired chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by Tris(3,5-dimethylphenyl)phosphine are dependent on the specific chemical reactions it is involved in. As a ligand, Tris(3,5-dimethylphenyl)phosphine can influence a variety of reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
As a chemical reagent, it is typically used in controlled laboratory or industrial settings, and its bioavailability in a biological context is likely minimal .
Result of Action
The molecular and cellular effects of Tris(3,5-dimethylphenyl)phosphine’s action are primarily observed in the outcomes of the chemical reactions it facilitates. For example, it can be used for kinetic resolution of donor-functionalized secondary alcohols via Cu-H-catalyzed stereoselective silylation by dehydrogenative Si-O coupling with Si-stereogenic silanes .
Biochemische Analyse
Biochemical Properties
Tris(3,5-dimethylphenyl)phosphine plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it is used in the Cu/diphosphine-catalyzed asymmetric hydrogenation of heteroaromatic ketones and enones . The nature of these interactions involves the coordination of the phosphine ligand to the metal center of the enzyme or protein, enhancing the catalytic activity and selectivity of the reaction. Additionally, Tris(3,5-dimethylphenyl)phosphine is involved in the kinetic resolution of donor-functionalized secondary alcohols via Cu-H-catalyzed stereoselective silylation .
Cellular Effects
Tris(3,5-dimethylphenyl)phosphine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell. For example, its role as a ligand in catalytic reactions can lead to changes in the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, Tris(3,5-dimethylphenyl)phosphine can impact cell function by modulating the expression of genes related to these pathways, resulting in changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of Tris(3,5-dimethylphenyl)phosphine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a ligand, it coordinates with metal centers in enzymes and proteins, enhancing their catalytic activity . This coordination can lead to the activation or inhibition of specific enzymes, depending on the nature of the interaction. Additionally, Tris(3,5-dimethylphenyl)phosphine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(3,5-dimethylphenyl)phosphine can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to air or moisture can lead to its degradation, affecting its catalytic activity and efficacy. Long-term studies in in vitro and in vivo settings have shown that Tris(3,5-dimethylphenyl)phosphine can have sustained effects on cellular function, depending on the stability and concentration of the compound used .
Dosage Effects in Animal Models
The effects of Tris(3,5-dimethylphenyl)phosphine vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and improve the efficiency of biochemical reactions . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired catalytic activity without causing toxicity .
Metabolic Pathways
Tris(3,5-dimethylphenyl)phosphine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the Cu-H-catalyzed stereoselective silylation of donor-functionalized secondary alcohols, affecting metabolic flux and metabolite levels . The compound’s interaction with specific enzymes can lead to changes in the activity of these pathways, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Tris(3,5-dimethylphenyl)phosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The compound’s distribution within the cell can determine its accessibility to target enzymes and proteins, thereby modulating its catalytic activity.
Subcellular Localization
Tris(3,5-dimethylphenyl)phosphine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, improving its catalytic efficiency and selectivity in biochemical reactions.
Eigenschaften
IUPAC Name |
tris(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRALRSQLQXKXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071969 | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69227-47-0 | |
| Record name | Tris(3,5-dimethylphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Tris(3,5-dimethylphenyl)phosphine chosen as a starting material for the synthesis of the imaging agent Z04059?
A1: Tris(3,5-dimethylphenyl)phosphine was selected as a precursor for Z04059 due to its ability to form stable phosphonium cations. The researchers aimed to create a lipophilic phosphonium cation that could potentially accumulate in the myocardium. The addition of the methyl groups to the phenyl rings was designed to increase the lipophilicity of the final compound, which is a desirable property for myocardial perfusion imaging agents [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)












![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)
